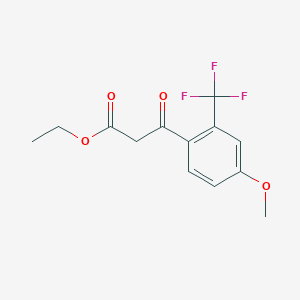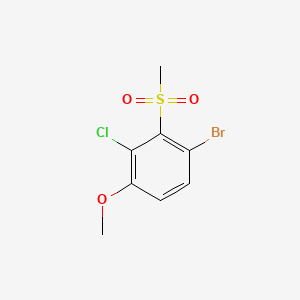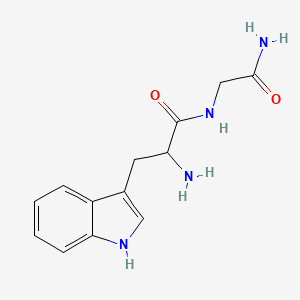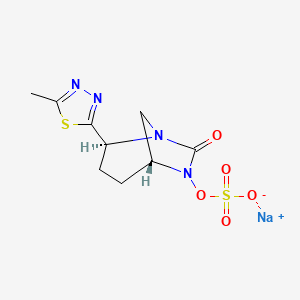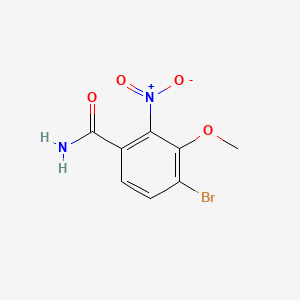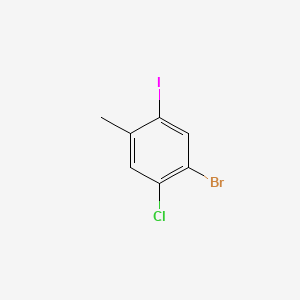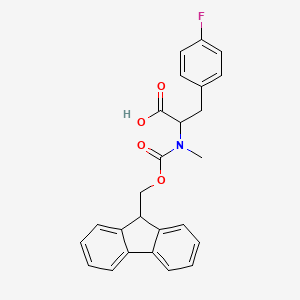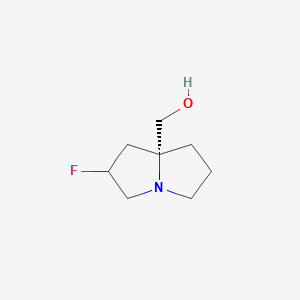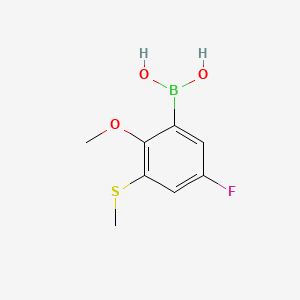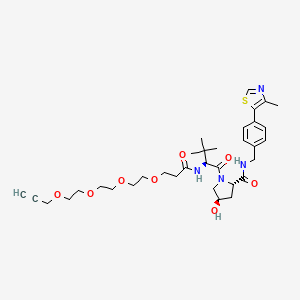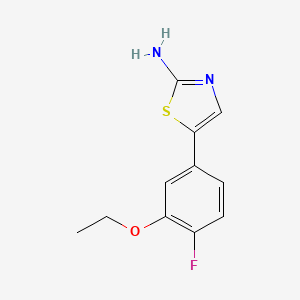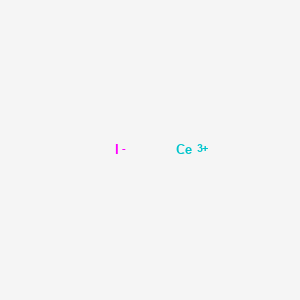
Cerium(3+);iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+);iodide, also known as cerium(III) iodide or cerous triiodide, is a chemical compound composed of cerium cations (Ce^3+) and iodide anions (I^-). It has the chemical formula CeI3 and appears as a yellow solid. This compound is soluble in water and acetone and has a melting point of approximately 752-766°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(3+);iodide can be synthesized through the reaction of cerium metal with iodine when heated: [ 2 \text{Ce} + 3 \text{I}_2 \rightarrow 2 \text{CeI}_3 ] Another method involves the reaction of cerium with mercury(II) iodide at high temperatures: [ 2 \text{Ce} + 3 \text{HgI}_2 \rightarrow 2 \text{CeI}_3 + 3 \text{Hg} ]
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(3+);iodide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to cerium(IV) compounds.
Reduction: It can be reduced to cerium(II) iodide under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as peroxodisulfate or bismuthate.
Reduction: Metallic cerium under vacuum at high temperatures (800-900°C).
Substitution: Reactions with other halides like fluorides, chlorides, or bromides.
Major Products
Oxidation: Cerium(IV) iodide.
Reduction: Cerium(II) iodide.
Substitution: Corresponding cerium halides (e.g., cerium(III) fluoride, cerium(III) chloride).
Wissenschaftliche Forschungsanwendungen
Cerium(3+);iodide has several scientific research applications, including:
Chemistry: Used as a starting material for organocerium compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems due to its unique properties.
Medicine: Utilized as a pharmaceutical intermediate in the development of new drugs.
Industry: Applied in the production of high-purity cerium compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of cerium(3+);iodide involves its ability to participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in various catalytic processes and as a reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Cerium(3+);iodide can be compared with other cerium halides, such as cerium(III) fluoride, cerium(III) chloride, and cerium(III) bromide. These compounds share similar properties but differ in their reactivity and applications:
Cerium(III) fluoride (CeF3): Used in the production of fluoride glasses and as a catalyst in organic reactions.
Cerium(III) chloride (CeCl3): Commonly used as a Lewis acid catalyst in organic synthesis.
Cerium(III) bromide (CeBr3): Employed in the preparation of other cerium compounds and as a reagent in chemical reactions.
This compound is unique due to its specific reactivity with iodine and its applications in the synthesis of organocerium compounds and pharmaceutical intermediates.
Eigenschaften
Molekularformel |
CeI+2 |
|---|---|
Molekulargewicht |
267.020 g/mol |
IUPAC-Name |
cerium(3+);iodide |
InChI |
InChI=1S/Ce.HI/h;1H/q+3;/p-1 |
InChI-Schlüssel |
VAFOYLVNCTVRSB-UHFFFAOYSA-M |
Kanonische SMILES |
[I-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



